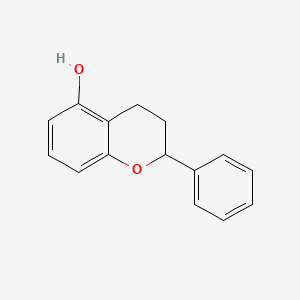

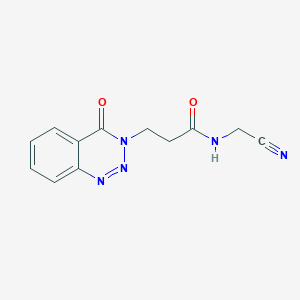

![molecular formula C17H20N2O3S3 B2498738 3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate CAS No. 1044259-66-6](/img/structure/B2498738.png)

3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their intricate molecular architecture and potential in various applications due to unique physical and chemical properties. The structure suggests it is a thiazole derivative, a class of compounds known for their versatility in chemical reactions and significance in medicinal chemistry.

Synthesis Analysis

Synthetic pathways for related thiazole and sulfonate compounds often involve complex reactions under controlled conditions. For instance, sulfonation reactions, key in introducing sulfonate groups, have been studied across different substrates, showcasing the nuanced conditions required for specific product formation (Ansink & Cerfontain, 2010)[https://consensus.app/papers/sulfonation-2‐methylenedioxybenzene-ansink/f8a475b43118565da9fc49778f79891f/?utm_source=chatgpt]. These reactions underline the importance of reactant ratios, solvents, and catalysts in directing the outcome of the sulfonation process.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including the positioning of sulfonate groups, significantly influences their chemical behavior and reactivity. Crystallographic studies provide insights into the arrangement of atoms within the molecule and how this affects its reactivity and interactions with other molecules (Kruszyński & Trzesowska-Kruszynska, 2009)[https://consensus.app/papers/23dihydro13benzothiazol2iminium-monohydrogen-sulfate-kruszyński/89d7afbe01f05e3c8db6f0a90215bdb8/?utm_source=chatgpt].

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the thiazole ring or sulfonate group, leading to various potential reactions. For example, reactions of benzyne with thiazole derivatives highlight the formation of novel compounds through unique reaction pathways (Nakayama et al., 1996)[https://consensus.app/papers/reactions-benzyne-13benzodithiole2thione-compounds-nakayama/da85327973dc5c9aa2c841f15ff554a2/?utm_source=chatgpt].

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis of various sulfonamides and thiazole derivatives through reactions such as Diels-Alder reactions, sulfur dioxide insertion, and oxidation of thiols. These synthetic routes provide insights into generating novel compounds with potential applications in medicinal chemistry and materials science. For instance, the thermal Diels-Alder reaction of triene derivatives leads to the formation of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, showcasing novel cyclic sulfonamides with potential as pharmacophores or material precursors (Greig, Tozer, & Wright, 2001).

Molecular Transformations and Mechanistic Studies

Several studies focus on molecular transformations involving sulfur-containing compounds, highlighting mechanisms such as sulfurane and zwitterion pathways, ring transformations, and electrophilic additions. These transformations are crucial for designing synthetic strategies for complex molecules, including those with applications in drug discovery and material science. For example, the reaction of iminothiadiazolines with activated acetylenes demonstrates competitive pathways through hypervalent sulfurane and zwitterion intermediates, affecting the selectivity and outcome of synthetic routes (Yamamoto et al., 1989).

Applications in Green Chemistry

The development of organocatalysts based on imidazolium zwitterions for regioselective ring-opening of aziridines underscores the role of sulfur-containing zwitterions in promoting environmentally friendly chemical reactions. Such catalysts could be used in the synthesis of pharmaceuticals and fine chemicals, demonstrating the application of sulfur-containing zwitterions in green chemistry (Ghosal et al., 2016).

Electrospray Ionization Studies

Investigations into the mass spectrometric properties of sulfur-containing zwitterionic liquids (ZILs) offer insights into their potential use in analytical chemistry and as components in ionic liquid-based devices or sensors. The study of their fragmentation patterns under electrospray ionization conditions helps understand the stability and reactivity of these compounds, which could be leveraged in developing novel materials or analytical methodologies (Podjava, Mekšs, & Zicmanis, 2011).

properties

IUPAC Name |

3-[2-[(E,3Z)-3-(3-methyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S3/c1-18-11-12-23-16(18)8-4-9-17-19(10-5-13-25(20,21)22)14-6-2-3-7-15(14)24-17/h2-4,6-9H,5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKIDKGJDGFRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC1=CC=CC2=[N+](C3=CC=CC=C3S2)CCCS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CCS/C1=C\C=C\C2=[N+](C3=CC=CC=C3S2)CCCS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)